molecular formula C10H13NO B12960618 8-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine

8-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine

Cat. No.: B12960618
M. Wt: 163.22 g/mol
InChI Key: VHODMYFGMCTMHQ-UHFFFAOYSA-N
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Description

8-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine is a heterocyclic compound that belongs to the class of benzoxazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 8-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine involves the reaction of 2-aminophenols with alkynones. This reaction is typically carried out in 1,4-dioxane at 100°C. The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the desired benzoxazepine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

8-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring. This imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

8-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine

InChI

InChI=1S/C10H13NO/c1-8-3-4-9-10(7-8)12-6-2-5-11-9/h3-4,7,11H,2,5-6H2,1H3

InChI Key

VHODMYFGMCTMHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NCCCO2

Origin of Product

United States

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